molecular formula C11H9BrN2O B1439296 2-(Benzyloxy)-5-bromopyrimidine CAS No. 742058-39-5

2-(Benzyloxy)-5-bromopyrimidine

Cat. No. B1439296
CAS RN: 742058-39-5
M. Wt: 265.11 g/mol
InChI Key: RDGZEALFIOPSCC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromopyrimidine is a synthetic organic compound with the chemical formula C7H7BrN2O. It is a white crystalline solid with a melting point of 175-177 °C and a boiling point of 279-281 °C. This compound has a wide range of scientific applications in organic synthesis, material science, and biochemistry. It has been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents, as well as in the synthesis of polymers.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

2-(Benzyloxy)-5-bromopyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential medicinal applications. Reddy et al. (2015) demonstrated its use in the synthesis of 2,5-disubstituted pyrimidines, which showed moderate in vitro cytotoxic activity against the HeLa cell line, suggesting potential anticancer applications (O. S. Reddy et al., 2015). Similarly, Hocková et al. (2003) utilized this compound in the preparation of antiviral agents, specifically targeting retrovirus replication in cell culture (D. Hocková et al., 2003).

Advancements in Organic Synthesis

The compound also plays a significant role in advancing organic synthesis methods. Verbitskiy et al. (2013, 2016) demonstrated its application in the palladium-catalyzed C-C coupling and nucleophilic aromatic substitution reactions, leading to the creation of novel pyrimidine derivatives with potential use in organic electronics (E. Verbitskiy et al., 2013); (E. Verbitskiy et al., 2016).

Applications in Antiviral Research

Further, 2-(Benzyloxy)-5-bromopyrimidine contributes to the development of antiviral compounds. Bobek et al. (1987) used it to synthesize derivatives active against herpes simplex virus type 1 and transformed tumor cells (M. Bobek et al., 1987).

Contributions to Dihydrouracil Dehydrogenase Inhibition

Goudgaon et al. (1993) explored the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines from 2-(Benzyloxy)-5-bromopyrimidine, revealing their potential as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase, important in the context of cancer and viral infections (N. Goudgaon et al., 1993).

Exploration in Photoabsorption and Photophysical Properties

Mendes et al. (2021) conducted a study on the excited states of bromopyrimidines, including 2-(Benzyloxy)-5-bromopyrimidine, through VUV photoabsorption spectroscopy, contributing to a deeper understanding of their photophysical properties (M. Mendes et al., 2021).

properties

IUPAC Name

5-bromo-2-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGZEALFIOPSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654777
Record name 2-(Benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742058-39-5
Record name 2-(Benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (6.96 g) was added to a solution of 5-bromo-2-chloro-pyrimidine (10 g) and benzyl alcohol (6.4 ml) in N,N-dimethylformamide (140 ml) and the mixture was stirred at room temperature for 1.5 hours. Water was added to the mixture and the precipitated solid was collected by filtration, washed with methanol, dried to give the titled compound (10.6 g). MS (m/z): 265/267 [M+H]+.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the Structure-Activity Relationship (SAR) of 2,5-disubstituted pyrimidines related to anticancer activity?

A1: While the papers [, ] don't specifically analyze 2-(Benzyloxy)-5-bromopyrimidine, they explore the SAR of similar 2,5-disubstituted pyrimidines. The research indicates that modifications at the 2nd and 5th positions of the pyrimidine ring significantly influence the cytotoxic activity against various cancer cell lines. The presence of specific substituents, such as halogens (like bromine) and aromatic rings (like benzyloxy), are suggested to be crucial for enhancing the anticancer potential of these compounds. Further research is needed to delineate the precise SAR of 2-(Benzyloxy)-5-bromopyrimidine and its analogs.

Q2: What analytical methods were used to characterize the synthesized pyrimidine derivatives in the research?

A2: Although the papers [, ] don't explicitly detail the specific analytical techniques employed, it's common practice in synthetic organic chemistry to utilize a combination of methods for characterization. These techniques typically include:

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